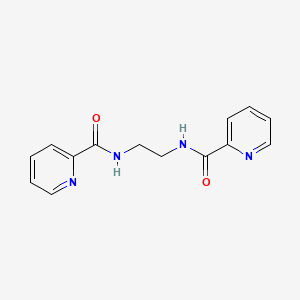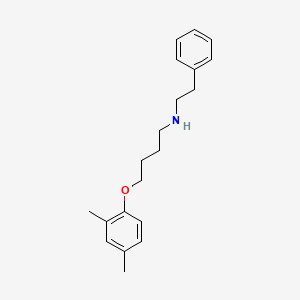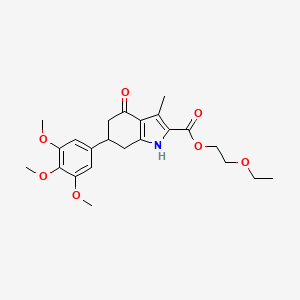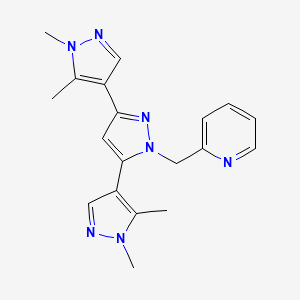
N,N'-1,2-ethanediyldi(2-pyridinecarboxamide)
Übersicht
Beschreibung
N,N'-1,2-ethanediyldi(2-pyridinecarboxamide), also known as EPD, is a chemical compound that has been widely used in scientific research. EPD is a small molecule that has been found to have a range of biological activities, making it a valuable tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
N,N'-1,2-ethanediyldi(2-pyridinecarboxamide) has been widely used in scientific research as a tool for studying various biological processes. It has been found to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N,N'-1,2-ethanediyldi(2-pyridinecarboxamide) has been used to study the effects of oxidative stress on cells, the role of inflammation in disease, and the mechanisms of cancer cell growth and proliferation.
Wirkmechanismus
N,N'-1,2-ethanediyldi(2-pyridinecarboxamide) is believed to exert its biological effects through a variety of mechanisms. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, as well as to induce apoptosis (programmed cell death) in cancer cells. N,N'-1,2-ethanediyldi(2-pyridinecarboxamide) has also been found to modulate the expression of genes involved in various biological processes, including cell cycle regulation and DNA repair.
Biochemical and Physiological Effects:
N,N'-1,2-ethanediyldi(2-pyridinecarboxamide) has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, as well as to induce apoptosis in cancer cells. N,N'-1,2-ethanediyldi(2-pyridinecarboxamide) has also been found to modulate the expression of genes involved in various biological processes, including cell cycle regulation and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-1,2-ethanediyldi(2-pyridinecarboxamide) has several advantages as a tool for scientific research. It is a small molecule that is easily synthesized, making it readily available for use in experiments. N,N'-1,2-ethanediyldi(2-pyridinecarboxamide) is also relatively stable and has been shown to have low toxicity in animal studies. However, there are also some limitations to the use of N,N'-1,2-ethanediyldi(2-pyridinecarboxamide) in lab experiments. It has been found to have low bioavailability in some animal models, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on N,N'-1,2-ethanediyldi(2-pyridinecarboxamide). One area of interest is the potential use of N,N'-1,2-ethanediyldi(2-pyridinecarboxamide) as a therapeutic agent for the treatment of cancer and other diseases. Another area of research is the development of new synthetic methods for N,N'-1,2-ethanediyldi(2-pyridinecarboxamide) that may improve its efficacy and bioavailability. Additionally, further studies are needed to elucidate the mechanisms of action of N,N'-1,2-ethanediyldi(2-pyridinecarboxamide) and to identify potential new biological targets for this compound.
Eigenschaften
IUPAC Name |
N-[2-(pyridine-2-carbonylamino)ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-13(11-5-1-3-7-15-11)17-9-10-18-14(20)12-6-2-4-8-16-12/h1-8H,9-10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDKDXHFZDZGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCNC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![allyl 2-[(2-bromobenzoyl)amino]-3-phenylacrylate](/img/structure/B4684614.png)
![3-{5-[(4-nitrophenoxy)methyl]-2-furyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4684616.png)

![2-[4-(9H-fluoren-2-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B4684637.png)
![3-cyclopropyl-6-[3-(difluoromethoxy)phenyl]-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4684644.png)
![1-ethyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4684647.png)
![1-{4-[4-(pentafluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4684653.png)
![N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)-N'-phenylurea](/img/structure/B4684671.png)

![1-(2-phenylethyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4684677.png)
![2-methoxyethyl 6-bromo-2-methyl-5-[(4-vinylbenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4684706.png)
![4-[({5-[(2,6-dichlorophenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4684707.png)

